molecular formula C14H16O2 B14768083 tert-Butyl 3-ethynyl-2-methylbenzoate

tert-Butyl 3-ethynyl-2-methylbenzoate

Cat. No.: B14768083
M. Wt: 216.27 g/mol
InChI Key: UCZXUMJSFXXDAS-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethynyl-2-methylbenzoate is an organic compound with the molecular formula C13H16O2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a tert-butyl group, and the benzene ring is substituted with an ethynyl and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-ethynyl-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-ethynyl-2-methylbenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method allows for the smooth oxidation of the Csp3-H bond, cleavage of the C-CN bond, and formation of the C-O bond in a single pot reaction .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-ethynyl-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used to substitute the tert-butyl group.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes, alkenes.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-ethynyl-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl 3-ethynyl-2-methylbenzoate exerts its effects depends on the specific reaction or application. In general, the compound interacts with molecular targets through its functional groups. For example, the ethynyl group can participate in nucleophilic addition reactions, while the tert-butyl group can provide steric hindrance, affecting the reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-ethynylbenzoate
  • tert-Butyl 3-methylbenzoate
  • tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate

Uniqueness

tert-Butyl 3-ethynyl-2-methylbenzoate is unique due to the presence of both an ethynyl and a methyl group on the benzene ring. This combination of substituents provides distinct reactivity and steric properties compared to similar compounds. For example, the ethynyl group can undergo specific reactions such as cycloaddition, which may not be possible with other tert-butyl benzoates .

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

tert-butyl 3-ethynyl-2-methylbenzoate

InChI

InChI=1S/C14H16O2/c1-6-11-8-7-9-12(10(11)2)13(15)16-14(3,4)5/h1,7-9H,2-5H3

InChI Key

UCZXUMJSFXXDAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(=O)OC(C)(C)C)C#C

Origin of Product

United States

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